2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide
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Overview
Description
2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated and fluorinated phenoxy group, an acetamido linkage, and a phenylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-chloro-4-fluorophenoxyacetic acid: This can be achieved by reacting 3-chloro-4-fluorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The resulting 3-chloro-4-fluorophenoxyacetic acid is then reacted with an amine, such as aniline, to form the corresponding amide.
Coupling Reaction: The final step involves coupling the amide with N-phenylbenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated and fluorinated phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products can include alcohols or amines.
Scientific Research Applications
2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-2-fluorophenoxy)acetic acid
- 2-(3-chloro-4-fluorophenoxy)acetic acid
- 2-[2-(3-chloro-4-fluorophenoxy)acetamido]benzamide
Uniqueness
2-[2-(3-chloro-4-fluorophenoxy)acetamido]-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorinated and fluorinated phenoxy groups, along with the acetamido and phenylbenzamide moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16ClFN2O3 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
2-[[2-(3-chloro-4-fluorophenoxy)acetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C21H16ClFN2O3/c22-17-12-15(10-11-18(17)23)28-13-20(26)25-19-9-5-4-8-16(19)21(27)24-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27)(H,25,26) |
InChI Key |
VQYZBPKXWKMTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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